methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate
Description
Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.0²,⁶]undeca-2(6),3,7,10-tetraene-4-carboxylate is a tricyclic heterocyclic compound featuring a fused ring system with two sulfur (dithia) and two nitrogen (diazatricyclo) atoms. The IUPAC name reflects its complex structure: a tricyclo[6.3.0.0²,⁶] framework with four double bonds (tetraene) and a methyl ester group at position 2. This compound’s unique architecture combines rigidity from the fused rings with electronic diversity due to heteroatoms and conjugated π-systems.
Properties
IUPAC Name |
methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c1-13-8(12)6-4-5-7(15-6)10-9-11(5)2-3-14-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZNRXUWZQRMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C3N2C=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include tricyclic or polycyclic heterocycles with sulfur, nitrogen, and ester functionalities. Key comparisons are outlined below:
2.1. Tetracyclic Dithia-Aza Compounds ()
Compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) share sulfur and nitrogen atoms in a tetracyclic system. Key differences include:
- Ring System : The target compound’s tricyclic framework ([6.3.0.0²,⁶]) vs. the tetracyclic ([9.2.1.0²,¹⁰.0⁴,⁸]) system in . Reduced ring strain in the tricyclic structure may enhance stability.
- Functional Groups : The target’s methyl ester vs. methoxyphenyl or hydroxyphenyl substituents in . Esters improve solubility in polar solvents, while aryl groups enhance π-π stacking interactions .
2.2. Isoquinoline Derivatives ()
Bicyclic compounds like ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) feature ester groups but lack sulfur atoms. Comparisons include:
- Heteroatom Diversity: The target’s dual sulfur/nitrogen system enables distinct redox behavior and metal coordination compared to nitrogen-only isoquinolines.
- Synthetic Routes: Isoquinoline derivatives are often synthesized via Pictet-Spengler reactions, whereas the target compound likely requires multi-step cyclization and heteroatom incorporation .
2.3. Spiro-Benzothiazole Compounds ()
Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share fused heterocycles but differ in:
- Ring Topology : The target’s planar tricyclic system vs. spiro junctions in . Planar systems may exhibit stronger intermolecular interactions in crystal packing.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Characterization Methods
| Compound Class | IR Analysis | UV-Vis λmax (nm) | NMR Shifts (¹H/¹³C) |
|---|---|---|---|
| Target Tricyclic Compound | C=O stretch ~1700 cm⁻¹ | 250–300 (π→π*) | δ 3.7 (ester OCH₃) |
| Tetracyclic Dithia-Aza | C=O stretch ~1680 cm⁻¹ | 270–320 | δ 7.2–8.1 (aryl protons) |
| Isoquinoline Derivatives | C=O stretch ~1720 cm⁻¹ | 220–280 | δ 4.2–4.5 (OCH₂CH₃) |
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic system requires precise control of cyclization conditions, akin to spiro compound synthesis in . Side reactions, such as over-oxidation of sulfur atoms, must be mitigated .
- The sulfur atoms in the target may enhance binding to metalloenzymes .
- Material Science Potential: Conjugated tetraene systems in the target compound suggest utility in organic semiconductors, analogous to spiro compounds in .
Biological Activity
Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes sulfur and nitrogen heteroatoms, contributing to its biological properties. The molecular formula is , and the molecular weight is approximately 346.44 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
Antitumor Activity
Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:
- Cell Line Studies : In vitro studies showed significant cytotoxicity against human leukemia cells (L1210), with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The compound appears to interfere with critical cellular pathways involved in tumor growth, possibly through the inhibition of specific enzymes or receptors associated with cancer progression.
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity:
- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains in laboratory settings.
- Potential Applications : These findings highlight its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several studies have focused on the biological activity of this compound:
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects on L1210 leukemia cells.
- Results : The study reported a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.
- : The compound's structure was linked to its ability to induce apoptosis in cancer cells.
-
Antimicrobial Activity Assessment :
- Objective : To determine the effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL.
- : Suggests potential for development as a new class of antibiotics.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
